molecular formula C28H28BrN3O5 B12498215 Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12498215
M. Wt: 566.4 g/mol
InChI Key: XRSIJZADHBWJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester group, a piperazine ring, and a brominated aromatic ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the piperazine ring: This step involves the reaction of the benzoate ester with piperazine under suitable conditions.

    Bromination and ethoxylation: The aromatic ring is brominated using bromine or a brominating agent, followed by ethoxylation using ethyl alcohol and an appropriate catalyst.

    Coupling reactions: The final step involves coupling the brominated and ethoxylated aromatic ring with the piperazine-benzoate ester intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Bromoacetophenone: Contains a brominated aromatic ring but lacks the piperazine and benzoate ester groups.

Uniqueness

Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C28H28BrN3O5

Molecular Weight

566.4 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-bromo-4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H28BrN3O5/c1-3-37-25-12-10-20(17-22(25)29)26(33)30-23-18-21(28(35)36-2)9-11-24(23)31-13-15-32(16-14-31)27(34)19-7-5-4-6-8-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33)

InChI Key

XRSIJZADHBWJQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.